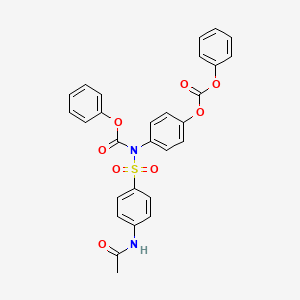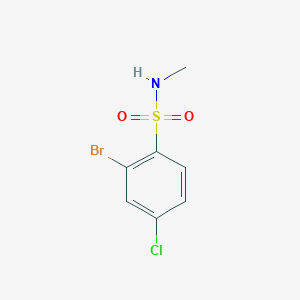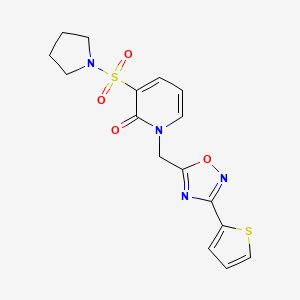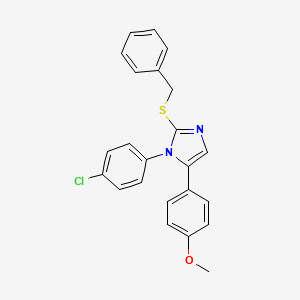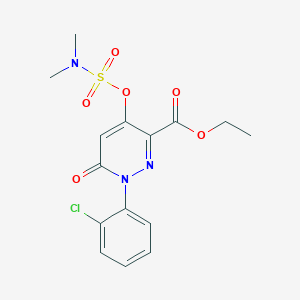
4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. The compound is a potent agonist of the GABA-A receptor, which plays a critical role in regulating the activity of the central nervous system.
科学的研究の応用
Anti-Inflammatory and Analgesic Properties
4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide has been investigated for its anti-inflammatory and analgesic activities. In particular, compounds derived from this structure have shown promising effects in preclinical studies. These properties make it a potential candidate for pain management and inflammation-related conditions .
Antitubercular Activity
Indole derivatives, including 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide, have been explored for their antitubercular activity. Researchers have evaluated their efficacy against Mycobacterium tuberculosis (H₃₇Ra MTB) and Mycobacterium bovis (BCG) in vitro. These investigations aim to identify novel compounds for tuberculosis treatment .
Flavor and Fragrance Industry
Certain pyrrole derivatives, including 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide, contribute to the aroma and flavor profiles of various natural products. These compounds find applications in the fragrance and food industries. Their unique odor characteristics make them valuable for creating pleasant scents and flavors .
Pharmaceutical Intermediates
The pyrrole scaffold of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide can serve as a versatile intermediate in organic synthesis. Researchers use it to build more complex molecules, especially in the development of pharmaceutical compounds. Its reactivity and functional groups make it useful for creating diverse chemical structures .
Biological Studies and Drug Discovery
Scientists explore the biological effects of pyrrole derivatives like 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide to understand their interactions with cellular targets. These studies aid in drug discovery by identifying potential lead compounds or elucidating mechanisms of action. The compound’s unique structure may offer insights into novel therapeutic pathways .
Photophysical Properties
Pyrrole-based compounds exhibit interesting photophysical properties, such as fluorescence and phosphorescence. Researchers investigate these properties for applications in optoelectronic devices, sensors, and imaging agents. Understanding the behavior of 4-Ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide under light excitation can guide its use in various fields .
作用機序
The mechanism of action of pyrrole-based drugs varies widely depending on the specific compound and its biological targets. Many pyrrole-containing compounds are biologically active and have been used in the development of various drugs .
Physical and Chemical Properties Pyrrole is a colorless liquid at room temperature with a characteristic odor. It is slightly soluble in water but dissolves well in most organic solvents .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethyl-2-methyl-N-propyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-4-6-12-11(14)10-8(3)13-7-9(10)5-2/h7,13H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOBWYYYWDPZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(NC=C1CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2793795.png)
![Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2793796.png)
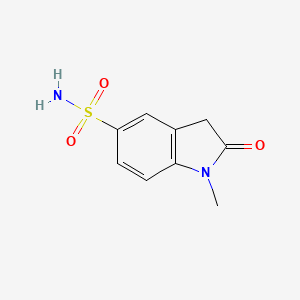
![5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2793798.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
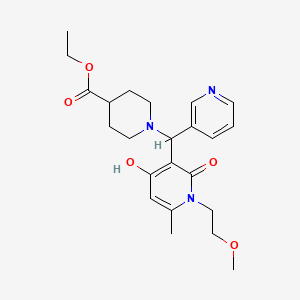
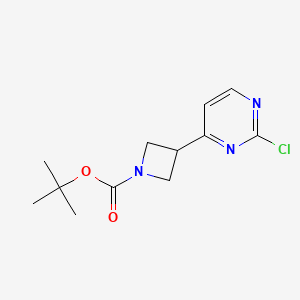

![2-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2793809.png)
